N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanocyclohexyl group attached to an acetamide moiety, which is further connected to a methylpiperidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocyclohexanol.
Conversion to the acetamide derivative: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(1-cyanocyclohexyl)acetamide.
Introduction of the methylpiperidine group: Finally, the acetamide derivative is reacted with 4-methylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide has been explored in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide: shares similarities with other acetamide derivatives and piperidine-containing compounds.
This compound: can be compared to compounds like N-(1-cyanocyclohexyl)-2-(4-ethylpiperidin-1-yl)acetamide and N-(1-cyanocyclohexyl)-2-(4-phenylpiperidin-1-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13-5-9-18(10-6-13)11-14(19)17-15(12-16)7-3-2-4-8-15/h13H,2-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUTOCIDWEKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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